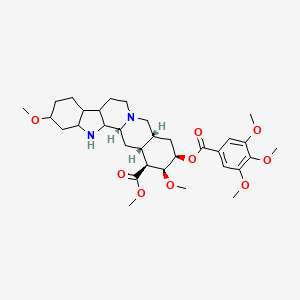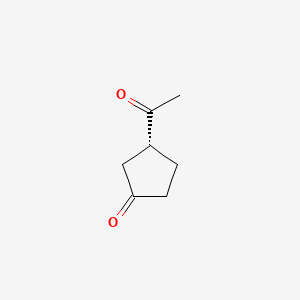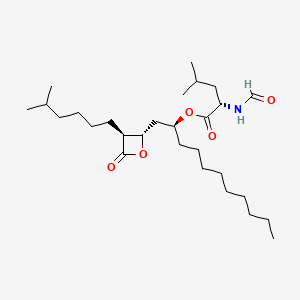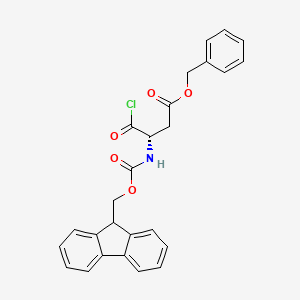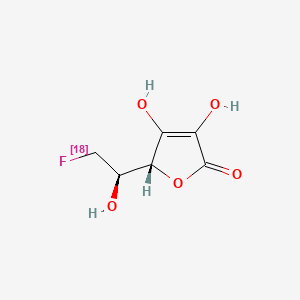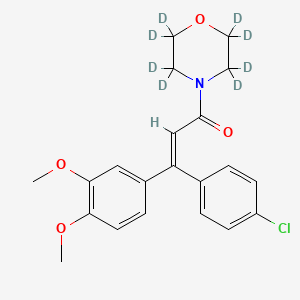
Dimethomorph-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethomorph-d8 is the deuterium labeled Dimethomorph . It is a fungicide that belongs to the group of sterol biosynthesis inhibitors . It can inhibit fungal cell wall formation and also inhibits androgen receptor (AR) activity in MDA-kb2 cells with an IC20 of 0.263 μM .
Synthesis Analysis
The synthesis of Dimethomorph involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .
Molecular Structure Analysis
The molecular formula of Dimethomorph-d8 is C21H22ClNO4 . The molecular weight is 395.9 g/mol . The IUPAC name is (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one .
Chemical Reactions Analysis
Dimethomorph is known to degrade rapidly in certain conditions . For instance, in taro fields, the residues of Dimethomorph were found to be below the limit of quantification within 14 days post-application . The final residue levels of Dimethomorph in taro were lower than 0.066 mg kg−1 28 days post-application .
Physical And Chemical Properties Analysis
The molecular weight of Dimethomorph-d8 is 395.9 g/mol . It has a computed XLogP3-AA value of 3.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 395.1739498 g/mol . The topological polar surface area is 48 Ų . It has a heavy atom count of 27 .
Mecanismo De Acción
Target of Action
Dimethomorph-d8 is a fungicide that primarily targets oomycete fungi . It belongs to the group of sterol biosynthesis inhibitors . The primary target of Dimethomorph-d8 is the sterol (ergosterol) synthesis and the fungal cell wall formation . It also inhibits androgen receptor (AR) activity in MDA-kb2 cells .
Mode of Action
Dimethomorph-d8 operates by inhibiting the synthesis of sterol, specifically ergosterol . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, Dimethomorph-d8 disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it inhibits the formation of the fungal cell wall , further compromising the survival of the fungus.
Biochemical Pathways
The primary biochemical pathway affected by Dimethomorph-d8 is the sterol biosynthesis pathway . By inhibiting the synthesis of ergosterol, Dimethomorph-d8 disrupts the normal functioning of this pathway, leading to the death of the fungus. The downstream effects include the disruption of cell membrane integrity and the inhibition of cell wall formation .
Pharmacokinetics
Dimethomorph-d8 is readily absorbed, rapidly metabolized, and efficiently eliminated from the body . The biological half-life of Dimethomorph in rats was found to be approximately three hours for males and six hours for females following low-dose treatment, while high-dose treatment resulted in a half-life of 11 hours for males and about 6 hours for females .
Result of Action
The primary result of Dimethomorph-d8’s action is the death of the targeted fungi. By inhibiting sterol synthesis and disrupting cell wall formation, Dimethomorph-d8 causes the fungal cells to lose their structural integrity and eventually die . This makes it an effective fungicide for controlling diseases caused by oomycete fungi .
Action Environment
The action of Dimethomorph-d8 can be influenced by environmental factors. For instance, its persistence in soil and water systems can affect its efficacy . It has a low aqueous solubility and a low volatility, which may contribute to its moderate persistence in both soil and water systems . It is also worth noting that Dimethomorph-d8 is used in various environments, including on potatoes, grapes, and other vegetables, where it effectively controls downy mildews, late blights, crown and root rots .
Safety and Hazards
Dimethomorph is classified as Acute Tox. 5 (oral), Repr. 2 (fertility), Repr. 2 (unborn child), Aquatic Acute 3, and Aquatic Chronic 2 according to UN GHS criteria . It may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-RLTCFVBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



